chemical structure and properties of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
chemical structure and properties of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
An In-Depth Technical Guide to 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: Structure, Properties, and Pharmacological Profile
Abstract
The 6H-indolo[2,3-b]quinoxaline scaffold represents a class of planar fused heterocyclic compounds that are of significant interest to the medicinal chemistry and drug development communities.[1][2] Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][3] The primary mechanism of action for many of these compounds is their ability to intercalate with DNA, a process that disrupts DNA replication and transcription, leading to cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline. While direct experimental data for this exact molecule is limited, this paper synthesizes information from closely related analogues and the broader class of indoloquinoxalines to construct a detailed profile covering its chemical structure, physicochemical properties, a proposed synthetic route with full characterization protocols, and its anticipated pharmacological profile. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged scaffold.
Chemical Identity and Structure
Nomenclature and Identifiers
The systematic IUPAC name for the topic compound is 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline. The core of the molecule is the tetracyclic 6H-indolo[2,3-b]quinoxaline system. Key substitutions include a chlorine atom at the 9-position of the indole ring and a 2-ethoxybenzyl group attached to the nitrogen at the 6-position.
Structural Elucidation
The chemical structure consists of a planar indoloquinoxaline core, which is essential for its primary biological mechanism of DNA intercalation.[1] The substituent at the 6-position, a 2-ethoxybenzyl group, adds a significant three-dimensional component to the molecule, which can influence solubility, protein binding, and pharmacokinetic properties.
Caption: Chemical structure of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline.
Physicochemical Properties
The predicted physicochemical properties are crucial for assessing the drug-likeness of the compound. These values are calculated based on the structure and are extrapolated from data available for the core scaffold and similar analogues.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₇ClN₄O | Calculated |
| Molecular Weight | 400.87 g/mol | Calculated |
| Monoisotopic Mass | 400.11454 Da | Calculated |
| logP (Predicted) | 5.8 ± 0.5 | Extrapolated from[4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Extrapolated from[4] |
| Polar Surface Area | 41.5 Ų | Extrapolated from[4] |
| Appearance | Likely a yellow or off-white solid | Inferred from related compounds[5][6] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general procedures[3] |
Synthesis and Spectroscopic Characterization
The synthesis of N-substituted indoloquinoxalines is typically a robust and high-yielding process.[7] A plausible two-step synthetic pathway for the title compound is outlined below.
Proposed Synthetic Pathway
The synthesis logically proceeds in two main stages:
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Formation of the Core Scaffold: This involves the condensation of 5-chloro-isatin with o-phenylenediamine. This reaction is a classic method for forming the indolo[2,3-b]quinoxaline core.[3] The use of glacial acetic acid as both a solvent and a catalyst is standard and effective for driving the reaction to completion.[7]
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N-Alkylation: The resulting 9-chloro-6H-indolo[2,3-b]quinoxaline is then alkylated at the indole nitrogen (N-6) using 1-(chloromethyl)-2-ethoxybenzene. This is a standard Williamson ether synthesis-like reaction, where the deprotonated indole nitrogen acts as a nucleophile. The choice of a polar aprotic solvent like acetonitrile and a mild base like potassium carbonate is critical to facilitate the Sₙ2 reaction while minimizing side products.[3]
Caption: Proposed workflow for synthesis and analysis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 9-chloro-6H-indolo[2,3-b]quinoxaline
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To a round-bottom flask, add 5-chloro-isatin (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Filter the solid product, wash with cold water to remove residual acetic acid, and then with a small amount of cold ethanol.
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Dry the product, 9-chloro-6H-indolo[2,3-b]quinoxaline, under vacuum. The yield is typically high (>90%).[3]
Step 2: Synthesis of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend the intermediate from Step 1 (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dry acetonitrile.
-
Add 1-(chloromethyl)-2-ethoxybenzene (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude residue should be purified by column chromatography on silica gel to yield the final product.
Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic methods.[8]
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the indoloquinoxaline core and the benzyl ring (typically δ 7.0-8.5 ppm). A characteristic singlet for the benzylic methylene protons (-N-CH₂-Ar) would likely appear around δ 5.5-6.0 ppm. The ethoxy group will present as a triplet for the methyl (-CH₃) group around δ 1.4 ppm and a quartet for the methylene (-O-CH₂-) group around δ 4.1 ppm.
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¹³C NMR: The spectrum will be complex, showing signals for all 23 carbon atoms. Key signals would include those for the aromatic carbons (δ 110-150 ppm), the benzylic carbon (δ ~50 ppm), and the two aliphatic carbons of the ethoxy group (δ ~64 ppm and δ ~15 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight.[6] The spectrum should show a protonated molecular ion [M+H]⁺ at m/z 401.12. A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak, which will show a second peak at [M+H+2]⁺ with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. These include C-H stretching for aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) groups, C=C and C=N stretching from the aromatic core in the 1650-1450 cm⁻¹ region, and a strong C-O stretching band for the ethoxy ether group around 1250-1050 cm⁻¹.[3]
Pharmacological Profile and Mechanism of Action
Overview of the Indolo[2,3-b]quinoxaline Scaffold
The indolo[2,3-b]quinoxaline nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[3] Its planar, electron-deficient tetracyclic system makes it an ideal candidate for interacting with biological macromolecules, particularly nucleic acids.[1][2] Numerous derivatives have been synthesized and evaluated for various therapeutic applications, establishing this scaffold as a "privileged structure" in drug discovery.[3][9] Documented activities for this class of compounds include significant anticancer, antiviral (particularly against Herpes viruses), and antibacterial effects.[3]
Primary Mechanism: DNA Intercalation
The predominant mechanism of action for the biological activity of 6H-indolo[2,3-b]quinoxalines is DNA intercalation.[1][2]
The Process of Intercalation:
-
Approach: The planar indoloquinoxaline core approaches the DNA double helix.
-
Insertion: The planar ring system inserts itself between the stacked base pairs of the DNA. This is a non-covalent interaction driven by π-π stacking forces.
-
Conformational Change: This insertion forces the DNA helix to unwind slightly at that site, causing a local distortion and increasing the distance between adjacent base pairs to accommodate the intercalator.
-
Biological Consequence: The distortion of the DNA structure interferes with essential cellular processes. It can physically block the progression of enzymes like DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription, which ultimately leads to cell cycle arrest and apoptosis.
The nature and position of substituents on the indoloquinoxaline core can significantly modulate this activity.[1] The chloro-substituent at the 9-position can influence electronic properties and potential interactions within the DNA groove. The bulky 2-ethoxybenzyl group at the N-6 position, while not directly intercalating, will protrude from the DNA helix and can engage in additional interactions within the major or minor grooves, potentially enhancing binding affinity and specificity.[2]
Caption: The mechanistic pathway of DNA intercalation by the core scaffold.
Conclusion
9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a rationally designed molecule built upon a highly validated pharmacological scaffold. Its structure combines the DNA-intercalating potential of the planar 9-chloro-indoloquinoxaline core with a bulky N-6 substituent that can modulate its physicochemical and pharmacokinetic properties. Based on extensive data from related compounds, it is predicted to be a synthetically accessible compound with a high likelihood of exhibiting cytotoxic activity, primarily through the disruption of DNA function. The detailed synthetic and analytical framework provided herein serves as a practical guide for its preparation and characterization, enabling further investigation into its potential as a therapeutic agent.
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